TARP γ8 Selectivity vs. Other TARP Subunits
JNJ-55511118 demonstrates high selectivity for AMPA receptors co-assembled with the TARP γ8 auxiliary subunit. Its inhibitory activity is absent on receptors containing other TARP family members. In functional assays, JNJ-55511118 inhibited GluA1o receptors co-expressed with TARP γ8, but showed no significant inhibition of GluA1o receptors co-expressed with TARP γ2, γ3, γ4, or γ7 [1].
| Evidence Dimension | Selectivity for TARP γ8 vs. other TARP subunits (IC50) |
|---|---|
| Target Compound Data | IC50 values ranging from 7.41 nM to 38.02 nM for various GluA subunits with TARP γ8 |
| Comparator Or Baseline | TARP γ2, γ3, γ4, γ7 co-expressed with GluA1o |
| Quantified Difference | IC50 >10,000 nM for all non-γ8 TARPs, representing a >384-fold selectivity window |
| Conditions | Calcium flux assay in HEK293F cells co-transfected with TARP subunits and various GluA isoforms |
Why This Matters
This level of selectivity ensures that biological effects are attributed to modulation of TARP γ8-containing AMPA receptors, minimizing off-target effects related to other AMPA receptor populations.
- [1] Maher, M. P., Wu, N., Ravula, S., Ameriks, M. K., Savall, B. M., Liu, C., ... & Bredt, D. S. (2016). Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8. The Journal of Pharmacology and Experimental Therapeutics, 357(2), 394–414. View Source
